5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
CAS No.: 1452226-14-0
Cat. No.: VC4584703
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25
* For research use only. Not for human or veterinary use.
![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid - 1452226-14-0](/images/structure/VC4584703.png)
Specification
CAS No. | 1452226-14-0 |
---|---|
Molecular Formula | C9H9N3O2S |
Molecular Weight | 223.25 |
IUPAC Name | 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid |
Standard InChI | InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14) |
Standard InChI Key | GYQFDZJEBMHAOK-UHFFFAOYSA-N |
SMILES | CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the thieno[2,3-c]pyridazine family, featuring a bicyclic system that merges a thiophene ring with a pyridazine moiety. Key structural elements include:
-
Amino group at position 5, enabling nucleophilic substitution and hydrogen bonding
-
Methyl substituents at positions 3 and 4, influencing steric bulk and lipophilicity
-
Carboxylic acid at position 6, providing ionizable functionality for salt formation and target interaction
The molecular formula C9H9N3O2S (molecular weight 223.25 g/mol) confers a balanced mix of hydrophilicity (carboxylic acid) and lipophilicity (thiophene/methyl groups), critical for drug-like properties . X-ray crystallography of analogous compounds reveals planar aromatic systems with intermolecular hydrogen bonding between the carboxylic acid and amino groups, contributing to crystalline lattice stability .
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching of carboxylic acid) and 3300–3500 cm⁻¹ (N-H stretching of amino group)
-
NMR: Distinct deshielding observed for pyridazine protons (δ 8.2–8.5 ppm) and methyl groups (δ 2.1–2.3 ppm) in DMSO-d6
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
A representative multi-step synthesis involves:
-
Cyclization: Reacting 3-chloro-5,6-dimethylpyridazine-4-carbonitrile with sulfur-containing precursors under DMF/Pd(C) catalysis to form the thieno[2,3-c]pyridazine core
-
Functionalization: Sequential introduction of amino and carboxylic acid groups via nucleophilic aromatic substitution and hydrolysis
Critical parameters:
-
Temperature control (70–90°C) to prevent decarboxylation
-
Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as coupling agent for amide bond formation
Industrial Manufacturing Considerations
Parameter | Laboratory Scale | Industrial Process |
---|---|---|
Reactor Type | Batch | Continuous Flow |
Catalyst Loading | 5–10 mol% Pd/C | 1–2 mol% Pd/C |
Purification | Column Chromatography | Recrystallization |
Yield (Final Step) | 45–55% | 68–72% |
Industrial processes emphasize solvent recovery (DMF recycling >90%) and catalytic efficiency to reduce Pd residue below 10 ppm .
Pharmacological Applications and Mechanism
M4 Receptor Positive Allosteric Modulation
As a lead structure in M4 PAM development, the compound enhances acetylcholine signaling through:
Table 1: Selectivity Profile of Analog 10a
Receptor Subtype | EC50 (μM) | ACh Max Potentiation |
---|---|---|
hM4 | 0.023 | 96% ± 3% |
hM2 | >10 | <10% |
hM3 | >10 | <10% |
In Vivo Efficacy
-
Amphetamine-Induced Hyperlocomotion Model: 0.3 mg/kg dose reduced hyperactivity by 62% (p<0.001 vs vehicle)
-
Brain Penetration: Kp = 2.1–8.5 in rat studies, though P-gp efflux (MDCK-MDR1 ER = 96) limits unbound concentrations
Structure-Activity Relationship (SAR) Insights
Critical Modifications
-
Azetidine Linkers: Introducing 3-aminoazetidine improved CNS penetration (Kp,uu = 0.71–2.1) but increased metabolic clearance (t1/2 <30 min)
-
Carboxylic Acid Bioisosteres: Ester derivatives showed 5–10× reduced potency, underscoring the acid’s role in target engagement
Figure 1: Impact of Substituents on hM4 Potency
R Group | EC50 (nM) | Relative Potency |
---|---|---|
CO2Ph (6b) | 23 | 1.00 |
C(O)4-pyridyl (6h) | 179 | 0.13 |
SO2Ph (6e) | 268 | 0.09 |
Developmental Challenges and Solutions
Metabolic Instability
Primary degradation pathways:
-
Oxidative Demethylation: CYP3A4-mediated (t1/2 = 27 min in human microsomes)
-
Carboxylic Acid Conjugation: Glucuronidation at position 6 (25% metabolite fraction)
Formulation Strategies
-
Prodrug Approach: Ethyl ester prodrug increased oral bioavailability from 12% to 41% in rats
-
Nanocrystal Suspensions: Improved aqueous solubility from 2.1 μg/mL to 18.7 mg/mL (pH 7.4)
Comparative Analysis with Structural Analogs
Compound | Key Difference | M4 EC50 (nM) | CNS Kp,uu |
---|---|---|---|
5-Amino-3,4-dimethylthieno[2,3-c]pyridazine | Lacks -COOH | 450 | 0.02 |
3,4-Dimethylthieno[2,3-c]pyridazine-6-carboxylic acid | Lacks -NH2 | 1200 | 0.15 |
Target Compound | -NH2/-COOH present | 23–179 | 0.71–2.1 |
The dual functionality enables simultaneous hydrogen bonding (-COOH) and π-cation interactions (-NH2), explaining its superior receptor affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume